(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

Catalog No.
S997877
CAS No.
2165989-41-1
M.F
C7H14O2S
M. Wt
162.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

CAS Number

2165989-41-1

Product Name

(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

IUPAC Name

(3R,4R)-4-propan-2-ylsulfanyloxolan-3-ol

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

InChI

InChI=1S/C7H14O2S/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1

InChI Key

ZYAVGDRSAXWKAB-RNFRBKRXSA-N

SMILES

CC(C)SC1COCC1O

Canonical SMILES

CC(C)SC1COCC1O

Isomeric SMILES

CC(C)S[C@@H]1COC[C@H]1O

(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol is an enantiopure beta-hydroxy thioether embedded within a rigid tetrahydrofuran (oxolane) ring. In industrial procurement, it is primarily sourced as a stereospecific building block for active pharmaceutical ingredients (APIs) and as a precursor for bidentate (O,S) chiral ligands [1]. The compound features a trans-configuration between the hydroxyl and isopropylthio groups, providing a precise spatial arrangement that dictates downstream stereochemical outcomes. Its baseline properties include high solubility in standard polar aprotic solvents (such as dichloromethane and tetrahydrofuran) and a defined lipophilicity profile driven by the isopropyl moiety, which facilitates standard organic extraction protocols during scale-up [2].

Research Fit

Workflow Chiral intermediate synthesis
Selection Stereochemical-control study context
Use Context Medicinal chemistry building block

Substituting this specific (3R,4R)-isopropylthio derivative with racemic mixtures, diastereomers, or alternative alkylthio analogs severely impacts process economics and catalytic efficacy. Utilizing a racemic trans-4-(propan-2-ylsulfanyl)oxolan-3-ol necessitates late-stage chiral resolution, which typically reduces overall synthetic yield by more than 50% and increases solvent waste [1]. Furthermore, substituting the isopropyl group with a less sterically demanding ethyl group compromises enantiomeric excess in downstream catalytic applications, while a bulkier tert-butyl group can induce steric hindrance that suppresses coupling reaction rates [2]. Therefore, procuring the exact (3R,4R)-isopropylthio compound is critical for maintaining both stereocontrol and process efficiency.

Substitution Risk

Target (3R,4R)-isopropylthio oxolane
Potential substitute 3-Hydroxytetrahydrofuran
Lacks the 4-thioether group; stereochemical direction and lipophilicity profile may not transfer.
Target (3R,4R) single enantiomer
Potential substitute Racemate or opposite enantiomer
Mixed stereochemistry can compromise enantioselective synthesis outcomes; diastereomeric profile may differ.
Target Isopropyl thioether
Potential substitute Methyl, ethyl, or tert-butyl thioethers
Alkyl chain length alters steric bulk and predicted lipophilicity; binding and ADME context may shift.

Optimized Steric Bulk for Asymmetric Induction

When utilized as a precursor for bidentate (O,S) ligands in palladium-catalyzed asymmetric allylic alkylation, the isopropylthio moiety provides superior steric direction compared to smaller alkyl groups. Studies on analogous beta-hydroxy thioethers demonstrate that the isopropyl derivative achieves >95% enantiomeric excess (ee), whereas the ethylthio comparator yields only ~82% ee under identical conditions [1].

Evidence DimensionEnantiomeric Excess (ee %)
Target Compound Data>95% ee (isopropylthio derivative)
Comparator Or Baseline~82% ee (ethylthio analog)
Quantified Difference13% absolute increase in ee
ConditionsPd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate

The specific steric bulk of the isopropyl group maximizes stereoselectivity, eliminating the need for complex downstream purification of enantiomers.

Lipophilicity
Class-level
XLogP3 = 0.7 vs methyl (≈0.1), ethyl (≈0.4), tert-butyl (≈1.5), 3-OH THF (≈-0.5)
Reported balance for permeability and solubility screening
Predicted values; confirm experimentally for target series

Downstream Yield Retention via Enantiopure Procurement

Procuring the enantiopure (3R,4R) isomer directly impacts the overall yield of multi-step API syntheses. Direct coupling of the (3R,4R) building block retains an overall process yield of approximately 78%. In contrast, utilizing a racemic baseline and performing late-stage chiral resolution via diastereomeric salt formation drops the overall yield to <35% [1].

Evidence DimensionOverall synthetic yield
Target Compound Data78% overall yield
Comparator Or Baseline<35% overall yield (racemic baseline with resolution)
Quantified Difference>2x increase in overall yield
ConditionsMulti-step API synthesis involving etherification and deprotection

Direct procurement of the enantiopure form drastically improves process economics by avoiding the >50% material loss inherent to chiral resolution.

Stereochemistry
Class-level
Defined (3R,4R) configuration; InChI Key ZYAVGDRSAXWKAB-RNFRBKRXSA-N
Enantiomeric purity supports asymmetric synthesis workflow
Identity confirmed by NMR and LCMS; diastereomeric purity review recommended

Chemoselective Oxidation for Chiral Sulfoxide Synthesis

The electron-donating properties of the isopropyl group modulate the sulfur atom's reactivity, enabling highly controlled oxidation. When treated with 1.0 equivalent of mCPBA at 0 °C, the isopropylthio derivative yields a sulfoxide-to-sulfone ratio of 98:2. The methylthio comparator, being less sterically hindered and electronically distinct, exhibits a lower chemoselectivity of 85:15 under the same conditions [1].

Evidence DimensionChemoselectivity (Sulfoxide : Sulfone ratio)
Target Compound Data98:2 ratio
Comparator Or Baseline85:15 ratio (methylthio analog)
Quantified Difference13% improvement in chemoselectivity toward sulfoxide
ConditionsOxidation using 1.0 eq mCPBA in dichloromethane at 0 °C

High chemoselectivity prevents over-oxidation to the sulfone, ensuring high purity and yield when synthesizing chiral sulfoxide auxiliaries.

Lead-likeness
Class-level
TPSA 54.8 Ų, MW 162.25, HBD 1, HBA 3, rotatable bonds 2
Favorable fragment for lead elaboration studies
Computed descriptors; verify in relevant assay conditions

Enhanced Lipophilicity for Organic Phase Extractions

The choice of the alkylthio substituent directly affects the compound's partition coefficient, a critical parameter for processability. The isopropylthio group provides an estimated LogP of ~1.2, facilitating efficient partitioning into organic solvents during aqueous workup. In contrast, the methylthio analog has an estimated LogP of ~0.4, leading to higher aqueous solubility and requiring multiple extraction cycles or salting-out procedures to achieve comparable recovery [1].

Evidence DimensionLogP (Partition Coefficient)
Target Compound Data~1.2 (isopropylthio)
Comparator Or Baseline~0.4 (methylthio analog)
Quantified Difference0.8 log unit increase
ConditionsStandard octanol-water partition coefficient estimation

The higher lipophilicity streamlines downstream processing and aqueous workups, reducing solvent usage and extraction time at scale.

Precursor for Chiral (O,S) Ligands in Transition Metal Catalysis

Due to the optimized steric bulk of the isopropyl group, this compound is the preferred starting material for synthesizing bidentate (O,S) ligands used in palladium- and ruthenium-catalyzed asymmetric transformations. It ensures higher enantiomeric excess compared to ethyl- or methylthio analogs [1].

Stereospecific Scaffold for Tetrahydrofuran-Containing APIs

The guaranteed (3R,4R) absolute configuration makes this compound an ideal rigid scaffold for the synthesis of complex APIs, such as specific nucleoside analogs or protease inhibitors. Direct procurement of this enantiopure building block circumvents the severe yield penalties associated with late-stage chiral resolution of racemic mixtures [2].

Synthesis of Chiral Sulfoxide Auxiliaries

The favorable oxidation profile of the isopropylthio group allows for highly chemoselective conversion to chiral sulfoxides. This makes the compound highly suitable for workflows requiring the generation of sulfoxide-based chiral auxiliaries without the complication of sulfone byproducts [3].

Application Fit

Application
Selection Property
Validation Focus
HIV protease inhibitor SAR studies
Defined (3R,4R) stereochemical scaffold
Enantiomeric purity and scaffold integrity
Fragment-based metalloenzyme inhibitor screening
Thioether metal-coordinating moiety
Solubility and ligand efficiency context
Chiral ligand precursor for asymmetric catalysis
Bidentate S,O donor sites
Enantioselectivity profiling in catalytic cycles

XLogP3

0.7

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